2-(1-Sulfanylethyl)phenol
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Overview
Description
2-(1-Sulfanylethyl)phenol is an organic compound with the molecular formula C8H10OS It is a phenolic compound characterized by the presence of a sulfanyl group attached to the ethyl side chain of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(1-Sulfanylethyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and transition-metal-catalyzed reactions. One common method involves the reaction of 2-bromoethylbenzene with thiourea, followed by hydrolysis to yield the desired product . Another approach involves the use of organometallic compounds derived from aryl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Sulfanylethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, potassium nitrosodisulfonate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(1-Sulfanylethyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Sulfanylethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms to free radicals, exhibiting antioxidant properties . Additionally, the sulfanyl group may interact with thiol-containing enzymes, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H10OS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,9-10H,1H3 |
InChI Key |
IBGBFFWNTWXMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)S |
Origin of Product |
United States |
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